Evidence Item 1: Distinct Solid-State Hydrogen-Bonding Network Compared to the 3-Nitrophenyl Isomer
The title compound forms a unique hydrogen-bonded sheet structure composed of alternating R2(2)(20) and R6(6)(32) centrosymmetric rings via N-H...O and N-H...N hydrogen bonds, as determined by single-crystal X-ray diffraction [1]. This specific network is not observed in its 3-nitrophenyl isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which forms a different hydrogen-bonded sheet structure involving N-H...N, N-H...O, and a weak C-H...N interaction, with the pyrazole ring forming a dihedral angle of 50.61(6)° with the 3-nitrophenyl ring [2].
| Evidence Dimension | Hydrogen-bonding motif |
|---|---|
| Target Compound Data | Alternating R2(2)(20) and R6(6)(32) rings; N-H...O (H...O = 2.47 Å, N-H...O = 166°) and N-H...N (H...N = 2.19 Å, N-H...N = 173°) |
| Comparator Or Baseline | 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
| Quantified Difference | Different hydrogen-bonding motif; includes a weak C-H...N interaction and a 50.61(6)° dihedral angle between the pyrazole and phenyl rings. |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) at 120 K (for target) and 298 K (for comparator) |
Why This Matters
The distinct crystal packing and hydrogen-bonding network directly impact solid-state stability, solubility, and material processing, making this compound a unique and reproducible solid form for research and development.
- [1] Low, J. N., et al. 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole forms hydrogen-bonded sheets. Acta Crystallographica Section C, 2004, 60, o194-o195. View Source
- [2] Hernández-Ortega, S., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 2012, 68(Pt 11), o3152. View Source
